N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
CAS No. |
1206989-21-0 |
|---|---|
Molecular Formula |
C21H15BrN6OS |
Molecular Weight |
479.36 |
IUPAC Name |
N-(3-bromophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H15BrN6OS/c22-15-7-4-8-16(11-15)23-19(29)13-30-21-25-24-20-18-12-17(14-5-2-1-3-6-14)26-28(18)10-9-27(20)21/h1-12H,13H2,(H,23,29) |
InChI Key |
CXWNEQGXYJJFNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the thioacetamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
Pyrazolo[1,5-a][1,2,4]triazoles: These compounds share the core structure and exhibit similar chemical properties.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to heterocyclic cores, which may have analogous reactivity and applications.
Uniqueness
N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical behavior and potential for diverse applications in scientific research .
Biological Activity
N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a bromophenyl moiety linked to a thioacetamide group and a pyrazolo-triazole framework. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to the pyrazolo[1,5-a][1,2,4]triazole scaffold. For instance:
- Cytotoxicity Studies : In vitro evaluations using the MTT assay demonstrated that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibited significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound showed enhanced activity compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanism of Action : Research indicates that certain derivatives induce apoptosis through pathways involving caspases (caspase 3/7 and caspase 9), while also modulating key proteins such as NF-κB and p53. These pathways are crucial for cellular responses to stress and damage .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Studies : Related pyrazolo derivatives were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Some exhibited moderate to excellent activity against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies suggest that modifications in the pyrazole ring significantly influence antibacterial potency .
Data Summary
The following table summarizes key findings from various studies on related compounds:
Case Studies
- Case Study on Apoptosis Induction : A study focused on a pyrazolo derivative demonstrated that it could significantly increase apoptosis markers in breast cancer cells. The compound increased ROS levels and promoted the expression of pro-apoptotic factors like Bax while inhibiting anti-apoptotic proteins .
- Antimicrobial Efficacy : Another research highlighted the synthesis of triazole derivatives which showed promising antibacterial activity comparable to established antibiotics. The study utilized microbroth dilution methods to ascertain minimum inhibitory concentrations (MICs), revealing effective doses that could be further explored for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
